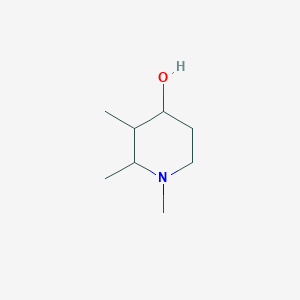

1,2,3-Trimethylpiperidin-4-ol

Description

Significance of the Piperidine (B6355638) Scaffold in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural unit in organic chemistry. nih.gov Its saturated and conformationally flexible nature allows it to serve as a versatile scaffold for the construction of complex molecular architectures. The presence of the nitrogen atom imparts basicity and provides a handle for further functionalization, making it a valuable building block in the synthesis of a diverse range of compounds. ontosight.ai

Piperidine and its derivatives are not only integral to numerous natural products and alkaloids, but they also form the core of many synthetic pharmaceuticals. ijnrd.orgwikipedia.org The ability of the piperidine scaffold to be readily modified with various substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and solubility. thieme-connect.com This modulation is crucial in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles. researchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant focus in modern organic chemistry. nih.gov

Overview of Piperidinol Derivatives in Academic Contexts

Within the broader class of piperidines, piperidinol derivatives, which feature a hydroxyl group on the piperidine ring, are of particular academic interest. The position and stereochemistry of the hydroxyl group, along with other substituents on the ring, give rise to a vast number of stereoisomers, each with potentially unique biological activities. nih.govyoutube.comyoutube.com

Research into piperidinol derivatives often involves their synthesis and subsequent evaluation for various biological activities. For instance, certain piperidinol derivatives have been investigated for their analgesic properties. nih.gov The synthesis of these compounds can be achieved through various routes, often starting from corresponding piperidinones (piperidones), which are then reduced to the desired piperidinol. acs.orgdtic.mil The study of piperidinol derivatives contributes significantly to the understanding of structure-activity relationships, where the spatial arrangement of functional groups is correlated with biological outcomes. This knowledge is invaluable for the rational design of new therapeutic agents and chemical probes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1,2,3-trimethylpiperidin-4-ol |

InChI |

InChI=1S/C8H17NO/c1-6-7(2)9(3)5-4-8(6)10/h6-8,10H,4-5H2,1-3H3 |

InChI Key |

RKKHEISNQPMYEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(N(CCC1O)C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1,2,3 Trimethylpiperidin 4 Ol

Reaction Pathway Elucidation

The elucidation of reaction pathways for 1,2,3-trimethylpiperidin-4-ol and related compounds involves a detailed study of how bonds are formed and broken under various conditions. This includes the investigation of oxidation, dehydration, and the reactivity of its corresponding ketone.

The oxidation of secondary alcohols to ketones is a fundamental transformation. libretexts.org For a heterocyclic secondary alcohol like this compound, this reaction yields the corresponding 1,2,3-trimethylpiperidin-4-one (B7784289). Common oxidizing agents such as chromic acid (H₂CrO₄), often prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), are effective for this purpose. libretexts.org

The classical mechanism for oxidation with chromium(VI) reagents involves several steps:

Formation of a Chromate (B82759) Ester: The alcohol's oxygen atom attacks the chromium atom, and after a proton transfer, a chloride ion is displaced to form a chromate ester. libretexts.org

Elimination: A base, such as water, removes the proton from the carbon bearing the oxygen. This facilitates a 1,2-elimination-like reaction, forming the C=O double bond and resulting in a reduced chromium species (Cr(IV)). libretexts.org

While many alcohol oxidations proceed via ionic pathways, certain conditions and reagents can promote free-radical mechanisms. The oxidation of olefinic molecules with allylic hydrogens, for instance, can follow radical pathways. mdpi.com The use of t-butyl hydroperoxide (t-BuOOH) in the presence of a Cr(VI) catalyst can lead to allylic oxidation and decomposition products through free-radical reactions. mdpi.com

Modern photocatalytic methods offer alternative pathways for generating radicals from alcohols. diva-portal.org, acs.org In these systems, a photosensitizer can initiate a proton-coupled electron transfer (PCET) from the alcohol. acs.org This process generates a highly reactive alkoxy radical intermediate. diva-portal.org, acs.org This radical can then undergo further reactions, such as β-fragmentation, to form a carbon-centered radical, which can be trapped by other molecules in the reaction mixture. diva-portal.org The direct formation of alkoxy radicals from free alcohols is challenging due to the high bond dissociation energy of the O-H bond, but photocatalysis provides a mild and efficient route to access these valuable intermediates. diva-portal.org, acs.org

The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. byjus.com For secondary and tertiary alcohols, this transformation typically proceeds through an E1 (unimolecular elimination) mechanism. libretexts.org The rate of dehydration is dependent on the stability of the carbocation intermediate formed, with tertiary alcohols reacting fastest. byjus.com

The general acid-catalyzed E1 mechanism for a secondary piperidinol involves three key steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid like sulfuric or phosphoric acid, the lone pair of electrons on the alcohol's oxygen atom attacks a proton, forming an alkyloxonium ion. libretexts.org, youtube.com This step converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺).

Formation of a Carbocation: The alkyloxonium ion leaves, taking the bonding electrons with it, to form a water molecule and a secondary carbocation intermediate. byjus.com, libretexts.org This is typically the rate-determining step of the reaction.

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form the new π bond of the alkene. byjus.com, libretexts.org

In some cases, particularly with primary alcohols, a concerted E2 (bimolecular elimination) mechanism may occur, where the removal of the adjacent proton and the departure of the leaving group happen simultaneously. libretexts.org Base catalysis can also effect dehydration. For example, base-catalyzed condensation of certain thioamides with α,β-unsaturated ketones yields 6-hydroxypiperidine-2-thiones, which can subsequently be dehydrated to form tetrahydropyridine-2-thiones. rsc.org

Piperidones, the ketones derived from piperidinols, are versatile precursors for a wide range of more complex piperidine (B6355638) derivatives. uni-regensburg.de The Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction that constructs the 4-piperidone (B1582916) ring from an aldehyde, a 3-keto acid derivative (like diethyl-α-ketoglutarate), and ammonia (B1221849) or a primary amine. wikipedia.org This reaction is notable as it assembles the heterocyclic core in a single step. wikipedia.org

The carbonyl group within the piperidone ring is a key site for further transformations. It is susceptible to nucleophilic addition, which serves as a gateway to highly functionalized piperidines. uni-regensburg.de Examples of such reactions include:

Addition of Organometallic Reagents: Nucleophiles like 2-furyllithium can add to the carbonyl carbon to form tertiary alcohols. uni-regensburg.de

Aldol (B89426) Reactions: The carbonyl group can participate in aldol reactions, forming new carbon-carbon bonds. uni-regensburg.de

Addition of Cyanide: Reagents like potassium cyanide can add to the carbonyl, forming cyanohydrins, which are valuable synthetic intermediates. uni-regensburg.de

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents. uni-regensburg.de

These transformations highlight the importance of piperidones as central hubs in the synthesis of complex alkaloids and pharmacologically active compounds. uni-regensburg.de

Influence of Reaction Conditions on Mechanisms

The pathway a reaction follows, as well as its rate and outcome, can be profoundly influenced by the conditions under which it is run. For reactions involving piperidinols and their derivatives, solvent choice and the presence of catalysts are critical parameters.

The solvent in which a reaction is conducted can significantly alter reaction rates and even the mechanism by differentially stabilizing the reactants and the transition state. ajgreenchem.com, ajgreenchem.com Solvent effects are often categorized based on their impact on reaction rates, equilibrium positions, and selectivity. civilica.com

In a kinetic study on the synthesis of substituted piperidines, the reaction was performed in both methanol (B129727) and ethanol (B145695). ajgreenchem.com, ajgreenchem.com The results showed that the reaction rate was consistently lower in methanol (dielectric constant ε = 32.70 at 25°C) than in ethanol (ε = 24.55 at 25°C), despite methanol's higher dielectric constant. ajgreenchem.com This suggests that the transition state is less polar than the reactants and is better stabilized by the less polar solvent, ethanol.

The activation parameters for the reaction in each solvent were calculated using the Arrhenius and Eyring equations, providing further insight into the thermodynamics of the transition state. ajgreenchem.com, civilica.com

Table 1: Effect of Solvent and Temperature on Second-Order Rate Constants (k₁) for a Piperidine Synthesis Reaction Data derived from a kinetic study on the synthesis of substituted piperidines. ajgreenchem.com

| Temperature (°C) | k₁ in Methanol (L·mol⁻¹·s⁻¹) | k₁ in Ethanol (L·mol⁻¹·s⁻¹) |

| 25 | 0.015 | 0.025 |

| 30 | 0.028 | 0.042 |

| 35 | 0.051 | 0.066 |

| 40 | 0.091 | 0.102 |

Table 2: Activation Parameters for a Piperidine Synthesis Reaction in Different Solvents Data derived from a kinetic study on the synthesis of substituted piperidines. ajgreenchem.com

| Solvent | Eₐ (kJ·mol⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | ΔG‡ (kJ·mol⁻¹) at 25°C |

| Methanol | 104.2 | 101.7 | +35.0 | 91.3 |

| Ethanol | 46.9 | 44.4 | -123.7 | 81.3 |

The higher activation energy (Ea) in methanol indicates that the reactants require more energy to reach the transition state compared to when the reaction is run in ethanol. ajgreenchem.com

Acid Catalysis: In the context of piperidinol chemistry, acid catalysis is most prominently observed in dehydration reactions. libretexts.org A strong acid protonates the hydroxyl group, making it an excellent leaving group (H₂O). pharmdguru.com This facilitates the formation of a carbocation intermediate, which is the key step in the E1 dehydration pathway to form an alkene. byjus.com

Base Catalysis: Bases can catalyze reactions in several ways. They can act as a proton acceptor, as seen in the final step of the E1 dehydration where a weak base removes a proton to form the double bond. libretexts.org In other reactions, a base can increase the nucleophilicity of a reagent. youtube.com For instance, in the synthesis of certain piperidine-2-thiones, base catalysis is used to promote the condensation of 2-ethoxycarbonylthioamides with α,β-unsaturated ketones, leading to a 6-hydroxypiperidine-2-thione intermediate. rsc.org This contrasts with acid-catalyzed conditions, which lead to a different product (a dihydrothiazine), highlighting how the type of catalysis can direct the reaction pathway. rsc.org The synthesis of piperidones can also be achieved through base-catalyzed cyclization of α,β-unsaturated ketones formed from 1,5-aminoalcohols. researchgate.net

Kinetic Studies and Rate-Determining Steps

Kinetic studies are fundamental to elucidating reaction mechanisms. By measuring reaction rates under various conditions, one can infer the composition of the transition state and the factors that influence it. The following subsections detail the experimental approaches and key findings related to the kinetics of reactions involving piperidin-4-ol derivatives, which serve as a basis for understanding the reactivity of this compound.

The rate of a chemical reaction is mathematically expressed by a rate law, which relates the reaction rate to the concentrations of the reactants raised to a certain power, known as the reaction order. The determination of these orders is a critical first step in postulating a reaction mechanism.

For reactions involving substituted piperidin-4-ols, such as their oxidation, experimental evidence has consistently shown specific reaction orders with respect to the reactants. For instance, the oxidation of various epimeric piperidin-4-ols by vanadium(V) has been found to be first order with respect to both the oxidant and the substrate (the piperidinol) rsc.org. This means that the reaction rate is directly proportional to the concentration of each of these reactants. A similar first-order dependence on both the oxidant and the substrate has been observed in the oxidation of 2,6-diphenylpiperidine-4-one by Mn(III) in an acidic medium iosrjournals.org.

The rate law for such a reaction can be expressed as:

Rate = k [Oxidant]¹ [Substrate]¹

Table 1: Second-Order Rate Constants for the Oxidation of N-Methyl-piperidin-4-ol by V(V) in 1M H₂SO₄

| Temperature (°C) | k₂ × 10³ (L mol⁻¹ min⁻¹) in Acetic Acid (% v/v) | ||

|---|---|---|---|

| 50 | 60 | 70 | |

| 60 | 5.91 | 10.03 | 15.20 |

| 80 | 35.39 | 48.42 | 83.79 |

Data sourced from a study on the kinetics of V(V) oxidation of piperidinols niscpr.res.in.

The data clearly shows that the rate constant increases with both temperature and the percentage of acetic acid in the solvent, indicating that both factors play a significant role in the reaction kinetics. The increase in rate with temperature is expected, as it provides the necessary activation energy for the reaction to proceed. The effect of the solvent composition suggests that the polarity of the medium influences the stability of the transition state.

To further probe the nature of the transition state, the influence of temperature on the rate constant is analyzed to determine the activation parameters of the reaction. These parameters, including the activation energy (Ea), the enthalpy of activation (ΔH), the entropy of activation (ΔS), and the Gibbs free energy of activation (ΔG*), provide a deeper understanding of the energy changes and molecular ordering that occur during the conversion of reactants to the transition state.

The activation energy (Ea) can be determined from the Arrhenius equation by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where R is the gas constant.

Studies on the oxidation of substituted piperidin-4-ones have reported the calculation of these thermodynamic parameters. For example, in the oxidation of 2,6-diphenylpiperedine-4-one and its 3-methyl derivative by Mn(III), the activation parameters were calculated from linear Arrhenius plots iosrjournals.org. Similarly, activation parameters have been determined for the oxidation of epimeric piperidin-4-ols by vanadium(V) rsc.org.

While specific values for this compound are not available, the following table presents the activation parameters for the oxidation of a related compound, N-methyl-piperidin-4-ol, by V(V).

Table 2: Activation Parameters for the Oxidation of N-Methyl-piperidin-4-ol by V(V)

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | Data not specifically provided for N-methyl-piperidin-4-ol in the referenced text, but stated to have been evaluated niscpr.res.in. |

| Enthalpy of Activation (ΔH) | Data not specifically provided in the referenced text niscpr.res.in. |

| Entropy of Activation (ΔS) | Data not specifically provided in the referenced text niscpr.res.in. |

| Gibbs Free Energy of Activation (ΔG*) | Data not specifically provided in the referenced text niscpr.res.in. |

The referenced study indicates that thermodynamic parameters were evaluated, but does not present them in a table for this specific compound niscpr.res.in.

The study of these parameters, in conjunction with kinetic isotope effects, where an atom in a specific position is replaced by its isotope (e.g., hydrogen with deuterium), can help to pinpoint which bonds are broken or formed in the rate-determining step. For instance, a significant primary kinetic isotope effect in the oxidation of some piperidin-4-ols suggests that the C-H bond at the hydroxyl-bearing carbon is cleaved in the slowest step of the reaction rsc.orgrsc.org.

Conformational Preferences of Piperidinol Ring Systems

Chair and Boat Conformations

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional strain. nih.govresearchgate.net This is a more stable arrangement compared to the boat or twist-boat conformations. nih.govresearchgate.net While the chair form is generally favored, certain substitution patterns can lead to the contribution of boat forms in the conformational equilibrium. researchgate.netias.ac.in For instance, the introduction of bulky substituents can create steric hindrance in the chair conformation, making the boat form more accessible. researchgate.net Theoretical calculations have shown that for some N-acylpiperidines, the twist-boat conformation can be energetically accessible, though still less favorable than the chair conformation. nih.gov

Influence of Substituents on Conformational Equilibrium

The presence of substituents on the piperidine ring significantly influences the conformational equilibrium. The relative orientation of these substituents (axial or equatorial) is dictated by a combination of steric and electronic factors.

Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. researchgate.net However, in the case of this compound, the interplay between the three methyl groups and the hydroxyl group at the C-4 position creates a more complex conformational landscape. The N-methyl group can influence the orientation of substituents at the C-2 position. nih.gov The relative stereochemistry of the methyl groups at C-2 and C-3, along with the hydroxyl group at C-4, will determine the most stable chair conformation and whether a significant population of non-chair conformations exists.

For instance, studies on related substituted piperidines have shown that the presence of an N-nitroso group can lead to a significant population of boat conformations. researchgate.netias.ac.in Similarly, the stereochemical arrangement of substituents can dictate the preferred conformation. In some diastereoisomers of 1,2,5-trimethyl-4-phenylpiperidin-4-ol (B5029569), chair conformations are preferred, while others favor a skew-boat conformation. researchgate.net The orientation of the hydroxyl group (axial or equatorial) is also a key factor, as it can participate in intramolecular hydrogen bonding, which may stabilize certain conformations.

Stereoisomerism and Epimeric Relationships in Piperidin-4-ols

The presence of multiple chiral centers in this compound gives rise to several stereoisomers. The carbon atoms at positions 2, 3, and 4 are potential stereocenters, leading to a number of possible diastereomers and enantiomers. The relative configuration of the methyl groups at C-2 and C-3, and the hydroxyl group at C-4, defines the epimeric relationships between these isomers.

For example, the terms α, β, and γ have been used to differentiate diastereoisomers of 1,2,5-trimethyl-4-phenylpiperidin-4-ol based on the relative configurations of the methyl groups. researchgate.net A similar classification can be applied to the isomers of this compound. The synthesis of these compounds, often through the reduction of the corresponding piperidin-4-one, can lead to the formation of different stereoisomers depending on the reaction conditions and the stereochemistry of the starting material. nih.gov The characterization and differentiation of these epimers are crucial for understanding their distinct chemical and physical properties.

Advanced NMR Spectroscopic Studies for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed stereochemical and conformational analysis of piperidinol derivatives. researchgate.netkfupm.edu.sanih.gov

1H and 13C NMR Chemical Shift Analysis and Correlation to Conformation

The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment and spatial orientation. researchgate.net In the context of this compound, the chemical shifts of the ring protons and carbons can provide valuable information about the conformation of the piperidine ring and the orientation of the substituents.

Axial and equatorial protons and carbons typically exhibit distinct chemical shifts. For example, an axial proton is generally found at a higher field (lower ppm value) compared to its equatorial counterpart. Similarly, the chemical shifts of the carbon atoms in the piperidine ring are influenced by the steric compression arising from 1,3-diaxial interactions. A carbon atom bearing an axial substituent will typically be shielded (shifted to a lower ppm value) compared to when it bears an equatorial substituent. This "gamma-gauche" effect is a well-established principle in ¹³C NMR spectroscopy. uobasrah.edu.iq

By carefully analyzing the ¹H and ¹³C NMR spectra and comparing the observed chemical shifts with those predicted for different conformations (e.g., chair with axial or equatorial substituents), it is possible to deduce the predominant conformation of a particular stereoisomer of this compound. researchgate.net Two-dimensional NMR techniques, such as COSY and HETCOR, are invaluable for the unambiguous assignment of all proton and carbon signals. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for Substituted Piperidines

| Proton | Orientation | Typical Chemical Shift Range (ppm) |

|---|---|---|

| H-2, H-6 | Axial | 2.5 - 3.0 |

| H-2, H-6 | Equatorial | 3.0 - 3.5 |

| H-3, H-5 | Axial | 1.4 - 1.8 |

| H-3, H-5 | Equatorial | 1.8 - 2.2 |

| H-4 | Axial | 3.5 - 4.0 |

| H-4 | Equatorial | 3.8 - 4.3 |

Note: These are general ranges and can be influenced by the specific substitution pattern.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Substituted Piperidines

| Carbon | Typical Chemical Shift Range (ppm) |

|---|---|

| C-2, C-6 | 45 - 60 |

| C-3, C-5 | 25 - 40 |

| C-4 | 60 - 75 |

Note: These are general ranges and can be influenced by the specific substitution pattern.

J-Coupling Constant Determination and Dihedral Angle Correlation

The vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. nih.gov This principle is a cornerstone of conformational analysis. By measuring the ³J values from the ¹H NMR spectrum, one can estimate the dihedral angles between adjacent protons in the piperidine ring and thus deduce the ring's conformation. youtube.com

For a chair conformation, the dihedral angle between two axial protons (ax-ax) is approximately 180°, leading to a large coupling constant (typically 10-13 Hz). The dihedral angles between axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons are around 60°, resulting in smaller coupling constants (typically 2-5 Hz). organicchemistrydata.org

Therefore, the magnitude of the coupling constants for the protons on the piperidine ring of this compound can provide definitive evidence for the chair conformation and the axial or equatorial orientation of the substituents. For instance, a large coupling constant between H-3 and H-4 would indicate a trans-diaxial relationship, providing insight into the relative stereochemistry at these centers.

Table 3: Correlation of Vicinal Coupling Constants (³JHH) with Dihedral Angles in a Chair Conformation

| Proton Relationship | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) |

|---|---|---|

| Axial-Axial | 180° | 10 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

By integrating the information from chemical shifts and coupling constants, a comprehensive and detailed picture of the stereochemistry and conformational preferences of the various isomers of this compound can be constructed.

Stereochemical Analysis and Conformational Studies of 1,2,3 Trimethylpiperidin 4 Ol

Stereochemical and Conformational Elucidation

Lanthanide Induced Shift (LIS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural and conformational analysis of organic molecules in solution. osti.gov This method utilizes lanthanide complexes, often referred to as lanthanide shift reagents (LSRs), which are Lewis acids that can reversibly coordinate with basic functional groups within a substrate molecule. organicchemistrydata.org For a compound such as 1,2,3-trimethylpiperidin-4-ol, the hydroxyl group serves as the primary Lewis basic site for coordination with the LSR. organicchemistrydata.org

The most commonly used LSRs include tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), abbreviated as Eu(thd)₃ or Eu(dpm)₃, and its more soluble and Lewis-acidic fluorinated analog, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), known as Eu(fod)₃. organicchemistrydata.orgwikipedia.org The europium(III) ion in these complexes is paramagnetic. When the LSR coordinates to the substrate, this paramagnetism induces significant changes in the chemical shifts of the substrate's nuclei, primarily through a pseudocontact (through-space) mechanism. researchgate.net

The magnitude of this induced shift (the LIS value, Δδ) for a given nucleus is described by the McConnell-Robertson equation, which shows that the shift is dependent on the geometric position of that nucleus relative to the paramagnetic lanthanide ion. researchgate.net Specifically, the shift is proportional to (3cos²θ - 1)/r³, where 'r' is the distance from the lanthanide ion to the nucleus and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide to the nucleus. In practice, this means that nuclei closer to the site of coordination will experience a larger induced shift.

By incrementally adding an LSR to a solution of this compound and observing the progressive changes in the ¹H NMR spectrum, a set of LIS values can be determined for each proton. organicchemistrydata.org These values provide crucial geometric information, allowing for the elucidation of the molecule's preferred conformation and the relative stereochemistry of its substituents. Protons that are spatially close to the coordinating hydroxyl group will exhibit the largest shifts, while those farther away will be less affected.

For example, in a chair conformation of a specific diastereomer of this compound, the magnitude of the induced shifts for the ring protons and methyl groups can confirm their axial or equatorial orientations. The analysis involves plotting the observed chemical shift of each proton signal against the molar ratio of LSR to substrate. The slope of the resulting line for each proton is the relative LIS value, which directly reflects its proximity to the lanthanide ion complexed at the hydroxyl group.

Detailed Research Findings

In a representative analysis of a specific isomer of this compound, the ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃). Subsequently, controlled amounts of Eu(fod)₃ were added to the NMR tube, and spectra were acquired after each addition. The signals for all protons were assigned and their chemical shifts were tracked.

The data presented below illustrates the typical results from such an experiment. The initial chemical shifts are recorded, followed by the shifts observed at a specific molar ratio of Eu(fod)₃ to the piperidinol substrate. The calculated LIS value (Δδ) represents the total downfield shift induced by the reagent.

Table 1: ¹H NMR Chemical Shifts of a this compound Isomer Before and After Addition of Eu(fod)₃ This interactive table details the chemical shifts (δ) in parts per million (ppm) for assigned protons.

| Proton Assignment | Initial δ (ppm) | δ with Eu(fod)₃ (ppm) |

|---|---|---|

| H-4 (methine) | 3.58 | 14.25 |

| H-3 (methine) | 1.89 | 7.99 |

| H-2 (methine) | 2.45 | 6.85 |

| H-5eq | 1.75 | 5.95 |

| H-5ax | 1.50 | 7.50 |

| H-6eq | 2.80 | 5.60 |

| H-6ax | 2.10 | 6.30 |

| N-CH₃ | 2.25 | 3.75 |

| C2-CH₃ | 1.10 | 3.30 |

From these measurements, the LIS values are calculated. These values are critical for conformational deductions.

Table 2: Lanthanide Induced Shift (LIS) Values for Protons of a this compound Isomer This interactive table shows the calculated LIS (Δδ) for each proton, indicating the magnitude of the paramagnetic influence.

| Proton Assignment | LIS Value (Δδ in ppm) |

|---|---|

| H-4 (methine) | 10.67 |

| H-3 (methine) | 6.10 |

| H-2 (methine) | 4.40 |

| H-5eq | 4.20 |

| H-5ax | 6.00 |

| H-6eq | 2.80 |

| H-6ax | 4.20 |

| N-CH₃ | 1.50 |

| C2-CH₃ | 2.20 |

Computational Chemistry and Theoretical Modeling of 1,2,3 Trimethylpiperidin 4 Ol

Quantum Chemical Calculations for Molecular Geometry and Energy

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and energetic properties of 1,2,3-Trimethylpiperidin-4-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for studying piperidine (B6355638) derivatives due to its balance of accuracy and computational cost. nih.gov Functionals such as B3LYP are commonly employed for geometry optimization and energy calculations. For instance, studies on similar substituted piperidines have utilized DFT to determine stable conformations and transition states. acs.orgacs.org The choice of basis set, such as 6-31+G(d) or def2-TZVP, is crucial for obtaining reliable results. nih.govacs.org

DFT calculations on related piperidin-4-one compounds have shown good agreement between calculated and experimentally determined structures, with the main deviations observed in the orientation of flexible substituent groups. nih.gov For this compound, DFT would be instrumental in determining the preferred orientations of the three methyl groups and the hydroxyl group on the piperidine ring.

Table 1: Representative DFT Functionals and Basis Sets for Piperidine Systems

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31+G(d) | Geometry Optimization, Vibrational Frequencies |

| M06-2X | aug-cc-pVTZ | Conformational Energies, Non-covalent Interactions |

| B3LYP-D3BJ | def2-TZVP | Geometry Optimization with Dispersion Correction |

This table is generated based on methodologies reported for similar compounds and represents common choices for the computational study of piperidine derivatives.

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a higher level of theory for examining molecular systems. adelaide.edu.au Methods like Møller-Plesset perturbation theory (MP2) can be used for more accurate energy calculations, especially for systems where electron correlation is significant. While computationally more intensive than DFT, ab initio methods are valuable for benchmarking DFT results and for studying specific electronic effects. For complex systems like substituted piperidines, a combination of DFT for geometry optimization and higher-level ab initio methods for single-point energy calculations often yields highly accurate results.

Potential Energy Surface (PES) Exploration and Conformational Landscapes

The piperidine ring in this compound can adopt several conformations, primarily chair and boat forms. The substituents (three methyl groups and a hydroxyl group) can exist in either axial or equatorial positions, leading to a complex potential energy surface (PES).

Computational exploration of the PES is crucial for identifying the most stable conformers and the energy barriers between them. arxiv.org Studies on N-methyl piperidine have revealed the existence of multiple conformers, including chair and twist-boat forms, and have characterized their relative energies. rsc.org For this compound, the interplay of steric hindrance between the methyl groups and intramolecular hydrogen bonding involving the hydroxyl group would significantly influence the conformational landscape. The relative energies of these conformers can be calculated using DFT or ab initio methods. nih.govacs.org

Table 2: Calculated Relative Energies of N-Methyl Piperidine Conformers

| Conformer | Relative Energy (eV) |

| Chair | 0 |

| Twist | 0.09 |

Data adapted from studies on N-methyl piperidine and is illustrative for understanding conformational preferences in substituted piperidines. rsc.org

Simulation of Spectroscopic Properties

Computational methods can simulate various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulations are invaluable for interpreting experimental data and for assigning spectral features to specific structural elements.

For instance, theoretical calculations of NMR chemical shifts and coupling constants can help elucidate the stereochemistry of substituted piperidines. researchgate.net Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an IR spectrum. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions and predict UV-Vis absorption spectra. nih.gov

Table 3: Simulated vs. Experimental Data for a Related Fluorinated Piperidine Derivative

| Parameter | Calculated Value | Experimental Value |

| C-F Bond Length (Å) | 1.403 | 1.401 |

| C-N-C Bond Angle (°) | 111.8 | 111.5 |

This table is based on data for a fluorinated piperidine and illustrates the accuracy of computational predictions for similar structures.

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energy barriers.

For reactions involving this compound, such as its synthesis or further functionalization, computational methods can be used to map out the entire reaction pathway. nih.gov By locating the transition state structures and calculating their energies, the activation energy for each step can be determined. This information is critical for understanding reaction kinetics and for predicting the feasibility of a proposed mechanism.

For example, DFT calculations have been used to study the transition states in the functionalization of piperidine rings, revealing the energetic favorability of certain reaction pathways over others. acs.org In the context of this compound, computational studies could elucidate the mechanisms of its formation or its role in more complex reactions, providing insights that are difficult to obtain through experimental means alone.

Identification of Reaction Intermediates and Alternative Pathways

Currently, there are no published computational studies that identify the specific reaction intermediates or map out alternative reaction pathways for the synthesis or reactions of this compound. Theoretical investigations into piperidine derivatives often explore various synthetic routes, including cyclization reactions and the reduction of corresponding pyridinium (B92312) salts. For a comprehensive understanding, computational models would typically be employed to calculate the transition state energies and reaction coordinates for plausible mechanisms. Such studies would elucidate the most energetically favorable pathways and identify key intermediates, which are crucial for optimizing reaction conditions and maximizing yields. However, this level of analysis for this compound is not available in the current body of scientific literature.

Solvent Effects Modeling (Implicit and Explicit Solvation Models, e.g., SMD)

The influence of solvents on chemical reactions and molecular properties is a critical area of study in computational chemistry. Implicit solvation models, such as the Solvation Model based on Density (SMD), are powerful tools for predicting how a solvent medium affects a solute's behavior. These models represent the solvent as a continuous dielectric medium, which simplifies calculations while often providing accurate thermodynamic data.

While the SMD model has been successfully applied to a wide range of molecules to predict solvation free energies and to screen for optimal solvents in reactions, there are no specific studies in the literature that apply this model to this compound. Research on other piperidine derivatives has demonstrated that solvent polarity can significantly influence reaction outcomes and spectroscopic properties. For instance, studies on piperidine-substituted naphthalimides have shown pronounced solvatochromism, where the fluorescence emission is highly dependent on the polarity of the solvent. A similar computational investigation on this compound would be necessary to quantify the impact of different solvents on its structure, stability, and reactivity. Such a study would involve calculating the free energy of solvation in various solvents to understand how the solvent environment might favor certain reaction pathways or stabilize specific conformers of the molecule.

Without dedicated computational research on this compound, a detailed and scientifically accurate analysis of its reaction intermediates, alternative pathways, and solvent effects remains speculative. The application of theoretical models to this specific compound would be a valuable contribution to the field of heterocyclic chemistry.

Advanced Characterization Techniques and Analytical Methodologies

Vibrational Spectroscopy (e.g., ATR-FTIR) for Structural Elucidation

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure of chemical compounds. researchgate.net It provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the context of 1,2,3-Trimethylpiperidin-4-ol, ATR-FTIR spectroscopy is instrumental in identifying its key structural features.

The analysis is performed by placing a small amount of the sample directly on the ATR crystal, often made of diamond or silicon. azom.com The infrared beam passes through the crystal and interacts with the sample at the interface, generating a spectrum that reveals the vibrational modes of the molecule. researchgate.net

Key expected vibrational bands for this compound would include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group.

C-H Stretch: Multiple sharp peaks in the 2800-3000 cm⁻¹ range, corresponding to the stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups on the piperidine (B6355638) ring.

C-N Stretch: An absorption band typically found in the 1000-1250 cm⁻¹ region, indicating the presence of the tertiary amine within the piperidine ring.

C-O Stretch: A peak in the 1000-1200 cm⁻¹ range, corresponding to the stretching vibration of the carbon-oxygen bond of the secondary alcohol.

By comparing the obtained spectrum with known spectral databases and theoretical calculations, the presence of these functional groups can be confirmed, thus providing strong evidence for the structure of this compound. The technique is also sensitive to intermolecular interactions, which can be observed through shifts in peak positions and changes in peak shapes. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org

The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For this compound (C₈H₁₇NO), the expected molecular weight is approximately 143.23 g/mol . The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for identification.

Common fragmentation pathways for piperidine derivatives often involve:

Alpha-Cleavage: The cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. miamioh.edu In this compound, this could lead to the loss of a methyl or ethyl group from the ring, resulting in stable fragment ions.

Loss of Water: The presence of a hydroxyl group can lead to the elimination of a water molecule (loss of 18 Da) from the molecular ion, particularly under thermal conditions in the ion source. libretexts.org

Ring Cleavage: The piperidine ring itself can fragment, leading to a series of characteristic smaller ions.

The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the connectivity of the atoms in this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. Various chromatographic methods can be employed in the analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC) for Complex Mixture Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better separation efficiency, higher sensitivity, and improved reproducibility. nih.govsigmaaldrich.com It is particularly useful for the analysis of complex mixtures and for the quantification of specific components. nih.govnih.gov

In the context of this compound, HPTLC can be used to:

Assess Purity: By spotting a solution of the compound on an HPTLC plate and developing it with a suitable mobile phase, the presence of impurities can be detected as separate spots.

Quantify the Compound: Densitometric scanning of the HPTLC plate allows for the quantitative determination of the amount of this compound present in a sample. biomedpharmajournal.org

Fingerprint Analysis: For complex samples containing piperidine derivatives, HPTLC can generate a characteristic fingerprint chromatogram for quality control purposes. biomedpharmajournal.org

The choice of the stationary phase (e.g., silica (B1680970) gel 60 F₂₅₄) and the mobile phase is crucial for achieving good separation. nih.govresearchgate.net For piperidine alkaloids, a common mobile phase system consists of a mixture of solvents like toluene, ethyl acetate, and an amine to improve peak shape. nih.gov

Table 1: HPTLC Parameters for Piperidine Alkaloid Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ HPTLC plates |

| Mobile Phase | Toluene: Ethyl Acetate: Diethylamine (7:2:1, v/v/v) nih.gov |

| Detection | UV light at 254 nm or after derivatization with a suitable reagent |

| Rf Value | The retention factor, characteristic for a compound under specific conditions |

This HPTLC method can be validated according to ICH guidelines for linearity, precision, accuracy, and robustness to ensure reliable results. researchgate.net

Gas-Liquid Chromatography (GLC) for Reaction Monitoring

Gas-Liquid Chromatography (GLC), a type of gas chromatography, is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound.

In a GLC system, the sample is vaporized and injected into a heated column containing a liquid stationary phase coated on an inert solid support. The components of the sample are separated based on their boiling points and their interactions with the stationary phase. A detector at the end of the column measures the amount of each component as it elutes.

By taking aliquots from a reaction mixture at different time intervals and analyzing them by GLC, one can:

Monitor the disappearance of starting materials.

Track the formation of the product, this compound.

Detect the formation of any by-products.

This information is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield and purity of the desired product.

Supercritical Fluid Chromatography (SFC) for Organic Acid Detection

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC is particularly advantageous for the analysis of a wide range of compounds, from non-polar to moderately polar, and can be hyphenated with mass spectrometry (SFC-MS) for enhanced detection and identification. nsf.govnih.gov

While not a primary method for the direct analysis of the basic compound this compound, SFC becomes highly relevant in contexts where this piperidine derivative might be used as a derivatizing agent. For instance, in metabolomics, organic acids can be challenging to detect with high sensitivity using conventional methods. Derivatization with a high proton affinity tag, such as an N-substituted piperidine, can significantly improve their detection by SFC-MS in positive ionization mode. nsf.gov

In such an application, SFC would be used to separate the derivatized organic acids. The separation is achieved based on the differential partitioning of the analytes between the supercritical fluid mobile phase and the stationary phase of the column. shimadzu.com The choice of column and modifier (an organic solvent added to the supercritical CO₂) is critical for optimizing the separation. nih.gov This approach allows for the sensitive detection and quantification of organic acids that might otherwise be difficult to analyze. nsf.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-aminophenyl)piperidine |

| Lactic acid |

| Succinic acid |

| Malic acid |

| Citric acid |

| Piperine |

| Reserpine |

| Atropine |

| Piperlongumine |

| Gallic acid |

| Embelin |

| Tamsulosin |

| Tadalafil |

| Curcumin (CUR) |

| Glycyrrhetinic acid (GA) |

| Ursolic acid (UA) |

| Fenofibric acid (FFA) |

| Eugenol |

| 2,2,4-Trimethyl-1,3-pentanediol |

| Ibuprofen |

| Copovidone |

| Soluplus® |

| Myricetin |

| Pentan-2-one |

| Pentan-3-one |

| 2-methylbutane |

| Ketamine |

| 2-(Ethylamino)-2-(m-tolyl)cyclohexan-1-one (DMXE) |

| Methanol (B129727) |

| Ethanol (B145695) |

| Isopropyl alcohol (IPA) |

| Acetonitrile |

| Tetrahydrofuran (THF) |

| Dichloromethane |

| Acetone |

| Formic acid |

| Toluene |

| Ethyl acetate |

Synthetic Applications and Derivatization Chemistry of 1,2,3 Trimethylpiperidin 4 Ol

Transformations of the Hydroxyl Functionality

The hydroxyl group at the C-4 position of 1,2,3-trimethylpiperidin-4-ol is a key site for synthetic modification, allowing for a range of chemical transformations.

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1,2,3-trimethylpiperidin-4-one (B7784289), is a fundamental transformation. This conversion provides access to a class of piperidinones that are valuable intermediates in organic synthesis. kcl.ac.uk The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, is a well-established and mild method for this purpose. orgsyn.org This reaction is known for its high efficiency and compatibility with a variety of functional groups. orgsyn.org The general reaction involves the formation of an alkoxysulfonium salt intermediate, which then undergoes base-promoted elimination to yield the ketone.

Table 1: General Conditions for Swern Oxidation

| Reagent | Function | Typical Conditions |

|---|---|---|

| Oxalyl Chloride or Trifluoroacetic Anhydride | DMSO Activator | Dichloromethane, -78 °C |

| Dimethyl Sulfoxide (DMSO) | Oxidant | Dichloromethane, -78 °C |

The resulting 1,2,3-trimethylpiperidin-4-one is a versatile intermediate. For instance, 2-substituted 4-piperidones are employed in the synthesis of analogues of the acetylcholinesterase inhibitor donepezil. kcl.ac.uk

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to produce a diverse range of derivatives. These reactions are fundamental in synthetic organic chemistry for introducing various functionalities and modifying the physicochemical properties of the parent molecule.

Ether Formation: The synthesis of ethers from alcohols can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. researchgate.net While this is a classic method, other modern techniques may also be applicable.

Ester Formation: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. These reactions are generally high-yielding and allow for the introduction of a wide variety of ester moieties.

These transformations are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Derivatization for Enhanced Analytical Detection (e.g., for Organic Acids)

In analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), the detection sensitivity of certain analytes can be poor. nih.gov Chemical derivatization is a strategy employed to improve the ionization efficiency and chromatographic behavior of target molecules. nih.govnsf.gov Piperidine-containing reagents are utilized for this purpose, especially for the analysis of organic acids. nsf.gov

While this compound itself is not directly cited as a derivatizing agent, analogous amine-containing piperidine (B6355638) derivatives, such as N-(4-aminophenyl)piperidine, have been successfully used to tag organic acids. nih.govnsf.govresearchgate.net This process involves forming an amide bond between the piperidine derivative and the carboxylic acid group of the organic acid. researchgate.net This derivatization significantly enhances the proton affinity of the organic acids, allowing for highly sensitive detection in positive ion mode ESI-MS. nsf.gov This approach has been used to detect organic acids like lactic acid, succinic acid, and malic acid at very low concentrations. nih.gov A similar strategy could be envisioned for derivatives of this compound, where the core structure is modified to include a reactive amine for derivatization.

Table 2: Improvement in Detection of Organic Acids via Derivatization

| Organic Acid | Detection Improvement | Reference |

|---|---|---|

| Lactic Acid | Over 200-fold increase in sensitivity | nih.govresearchgate.net |

| Succinic Acid | Detection limits down to 0.5 ppb | nih.gov |

| Malic Acid | Significant enhancement in detection | nih.gov |

This highlights the potential of piperidine-based reagents in enhancing analytical methods for important biological metabolites. nih.gov

Role as a Synthetic Intermediate in Heterocyclic Synthesis

The structural features of this compound make it a valuable starting material for the construction of more complex heterocyclic systems.

The piperidine ring can serve as a scaffold for the annulation of other heterocyclic rings. While direct synthesis from this compound is not explicitly detailed in the provided search results, related piperidine derivatives are key precursors for fused systems like pyrrolopyridines. nih.gov For example, 3-(4-piperidinyl)pyrrolo[2,3-b]pyridines have been synthesized and evaluated as ligands for various receptors. nih.gov The synthesis of such fused systems often involves the functionalization of the piperidine ring, followed by cyclization reactions to form the adjacent pyrrole (B145914) ring. The stereochemistry of the substituents on the piperidine ring, such as in this compound, can be expected to influence the stereochemical outcome of these cyclization reactions. Piperidine-3-ol derivatives have also been used to synthesize pyrrolotriazine inhibitors of anaplastic lymphoma kinase. nih.gov

This compound is a member of the broader class of substituted piperidines that are considered essential building blocks in medicinal chemistry. kcl.ac.uknih.gov The piperidine moiety is a common feature in many pharmaceutical agents. kcl.ac.uk The ability to synthesize a variety of substituted piperidines is crucial for the development of new drug candidates. kcl.ac.uk For example, 4-hydroxy-1-(2-phenylethyl)piperidine has been used in the synthesis of ligands for the muscarinic acetylcholine (B1216132) receptor and the sigma-1 receptor. medchemexpress.com Similarly, 4-substituted-4-aminopiperidine derivatives are key intermediates for CCR5 antagonists used as HIV-1 entry inhibitors. nih.gov The synthetic transformations applicable to this compound, such as those described in section 7.1, allow it to be a versatile starting point for a range of other piperidine derivatives with potential biological activity. nih.gov

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 1,2,3-Trimethylpiperidin-4-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns and stereochemistry. For example, the hydroxyl proton (C4-OH) typically appears as a broad singlet (~1.5–2.5 ppm), while methyl groups (C1, C2, C3) resonate as singlets in the 1.0–1.3 ppm range. - COSY and NOESY experiments can resolve conformational ambiguities caused by axial/equatorial methyl groups .

- Mass Spectrometry (MS): High-resolution ESI-MS or GC-MS should confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Compare with databases like NIST Chemistry WebBook for validation .

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., O-H stretch at ~3200–3600 cm, C-O stretch at ~1050–1150 cm) .

Advanced: How can synthetic routes for this compound be optimized to improve yield and stereoselectivity?

Methodological Answer:

- Catalytic Reductive Amination: Optimize reaction conditions (e.g., H pressure, solvent polarity) to reduce steric hindrance from methyl groups. For example, using PtO in ethanol at 50°C improves yield in analogous piperidinone syntheses .

- Stereochemical Control: Introduce chiral auxiliaries or asymmetric catalysts (e.g., BINAP-Ru complexes) during cyclization to favor the desired diastereomer. Computational modeling (DFT) can predict transition states to guide optimization .

- Workflow Validation: Use HPLC with chiral columns to quantify enantiomeric excess and validate stereochemical outcomes .

Basic: What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility Profiling: Test solubility in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., hexane) using gravimetric analysis. Methyl groups reduce water solubility, requiring co-solvents like DMSO for biological assays .

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The hydroxyl group at C4 may oxidize under acidic conditions, necessitating pH-controlled storage (pH 6–8) .

Advanced: How do steric and electronic effects of the methyl groups influence the compound's reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Steric Effects: Use molecular docking or X-ray crystallography to analyze spatial hindrance. For instance, C2 and C3 methyl groups may shield the hydroxyl group, reducing its nucleophilicity in esterification reactions .

- Electronic Effects: Employ Hammett substituent constants (σ) to quantify electron-donating effects of methyl groups. Cyclic voltammetry can assess redox behavior, particularly at the hydroxyl group .

Data Contradiction: How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Meta-Analysis of Heterogeneity: Apply Higgins' I statistic to quantify variability across studies. For example, if melting points range from 95–110°C, an I >50% indicates significant heterogeneity due to impurities or polymorphic forms .

- Reproducibility Protocols: Replicate synthesis and purification steps (e.g., recrystallization in ethyl acetate/hexane) under controlled conditions. Publish raw DSC thermograms and NMR spectra for cross-validation .

Advanced: What in vitro or computational models are suitable for studying the biological activity of this compound derivatives?

Methodological Answer:

- In Silico Screening: Use molecular dynamics (MD) simulations to predict binding affinities for targets like GPCRs or kinases. For example, dock derivatives into the active site of σ1 receptors using AutoDock Vina .

- Antimicrobial Assays: Adapt protocols from thieno-pyrimidin-4-ol studies (e.g., broth microdilution against S. aureus ATCC 25923) to test MIC values. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

Mechanistic Study: How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- In Vitro Metabolism: Incubate the compound with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS/MS. Methyl groups may undergo hydroxylation or demethylation, producing dihydroxy or carboxylic acid derivatives .

- Isotope Labeling: Synthesize deuterated analogs (e.g., CD-methyl groups) to track metabolic fate using mass isotopomer analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.